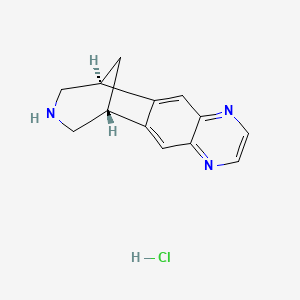
Varenicline HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Varenicline hydrochloride is a prescription medication primarily used to aid in smoking cessation. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4beta2 subtype. This compound helps reduce cravings and withdrawal symptoms associated with nicotine addiction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of varenicline hydrochloride involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
- Formation of the pyrazino2,3-hbenzazepine core : This involves the cyclization of a suitable precursor under acidic or basic conditions.
- Functional group modifications : Various functional groups are introduced or modified to achieve the desired chemical structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain varenicline hydrochloride in its pure form .
Industrial Production Methods: In industrial settings, the production of varenicline hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
- Large-scale synthesis : Utilizing reactors and automated systems to control reaction parameters.
- Quality control : Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions: Varenicline hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form oxidized derivatives.
- Reduction : Reduction reactions can be performed to modify certain functional groups.
- Substitution : Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups .
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
Varenicline hydrochloride has a wide range of scientific research applications:
- Chemistry : It is used as a reference compound in analytical chemistry for method development and validation.
- Biology : The compound is studied for its effects on nicotinic acetylcholine receptors and its potential neuroprotective properties.
- Medicine : Varenicline hydrochloride is extensively researched for its efficacy in smoking cessation and its potential use in treating other addictions.
- Industry : It is used in the pharmaceutical industry for the development of smoking cessation therapies .
作用機序
Varenicline hydrochloride exerts its effects by binding with high affinity and selectivity to alpha4beta2 neuronal nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, thereby reducing the rewarding effects of smoking. This action helps alleviate withdrawal symptoms and cravings, making it easier for individuals to quit smoking .
類似化合物との比較
Similar Compounds:
- Bupropion : Another medication used for smoking cessation, but it works by inhibiting the reuptake of dopamine and norepinephrine.
- Nicotine replacement therapy : Includes products like nicotine patches, gum, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms .
Uniqueness of Varenicline Hydrochloride: Varenicline hydrochloride is unique in its mechanism of action as a partial agonist at nicotinic acetylcholine receptors. Unlike bupropion, which affects neurotransmitter reuptake, or nicotine replacement therapy, which provides nicotine, varenicline hydrochloride directly targets the receptors involved in nicotine addiction. This specificity makes it a highly effective option for smoking cessation .
特性
分子式 |
C13H14ClN3 |
|---|---|
分子量 |
247.72 g/mol |
IUPAC名 |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;/h1-2,4-5,8-9,14H,3,6-7H2;1H/t8-,9+; |
InChIキー |
ZUCZFANFKYSVKF-UFIFRZAQSA-N |
異性体SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl |
正規SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















